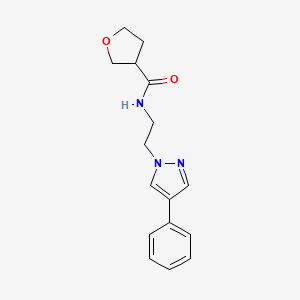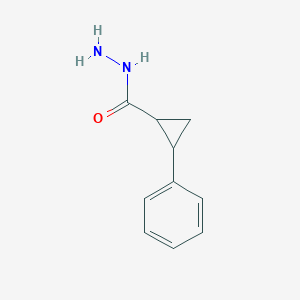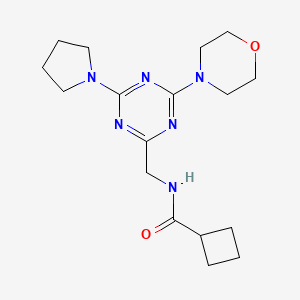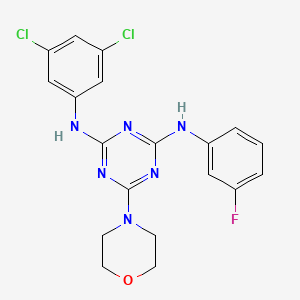
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that may have potential biological activity. The presence of thiophene rings and a trifluoromethylbenzamide moiety suggests that it could interact with various biological targets. The hydroxy and methyl groups attached to the thiophene rings could influence the molecule's solubility and reactivity.
Synthesis Analysis
The synthesis of related benzamide compounds has been reported in the literature. For instance, the synthesis of various 2-hydroxy benzamides with potential antifungal properties was described, where 5-(bromoacetyl) salicylamide was reacted with different thioureas and thioalkylamides in ethanol . Similarly, N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized by condensation reactions, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using X-ray diffraction and computational methods. For example, the crystal structure of a related benzamide compound was determined, revealing a triclinic system with specific lattice constants and a half-chair conformation of the fused six-membered ring . Another study used X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative, which could be relevant for understanding the molecular geometry of the compound .
Chemical Reactions Analysis
Benzamide compounds can undergo various chemical reactions, including condensation and cyclocondensation, to form different derivatives with potential biological activities . The reactivity of the thiophene rings and the benzamide moiety in the compound could be explored through similar reactions to synthesize targeted derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzamide ring can affect the molecule's solubility, melting point, and stability . Theoretical calculations, such as those determining HOMO and LUMO energies and molecular electrostatic potential, can provide insights into the electronic properties and chemical reactivity of the compound . Additionally, the antioxidant properties of benzamide derivatives have been assessed using free radical scavenging tests, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Chemoselective N-benzoylation of Aminophenols
- Research conducted by Singh et al. (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates. They discovered that the resultant compounds, including N-(2-hydroxyphenyl)benzamides, have significant biological interest due to their unique chemical structure and properties (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity of New Thiourea Derivatives
- A study by Limban et al. (2011) synthesized and characterized various acylthioureas with antipathogenic activities. These derivatives exhibited significant interaction with bacterial cells, showcasing potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Potential Anticancer Drug Analogues
- Research into nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) by Sosnovsky et al. (1986) revealed compounds with therapeutic indexes significantly higher than those of thio-TEPA and TEPA. This research contributes to the predictive design of anticancer drugs (Sosnovsky, Rao, & Li, 1986).
Antifungal Agents
- Narayana et al. (2004) focused on the synthesis of new compounds with potential antifungal properties. The compounds created, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, showed promising antifungal activity (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Histone Deacetylase Inhibitors
- Jiao et al. (2009) discovered that certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted derivatives, exhibit potent inhibitory activity against histone deacetylases. These findings are significant for developing treatments for cancer and other diseases (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Alzheimer's Disease Treatment
- Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids with potential use in treating Alzheimer's disease. Their compound showed promising results in ameliorating disease phenotypes in animal models (Lee et al., 2018).
Direcciones Futuras
Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for these compounds.
Propiedades
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZCNCPJPIYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)



![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)



![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)